Product packaging for Ascr#3(Cat. No.:CAS No. 946524-26-1)

Ascr#3

Cat. No.: B3361982
CAS No.: 946524-26-1
M. Wt: 302.36 g/mol
InChI Key: MWGRRKDIJLJLMO-OSYKULTDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ascaroside C9, also widely known in research literature as ascr#10, is a member of the evolutionarily conserved ascaroside family of signaling molecules . This compound features a dideoxysugar ascarylose moiety linked to a fatty-acid-derived side chain . It serves as a key chemical signal in nematode communication, influencing various biological processes. In the model organism Caenorhabditis elegans , Ascaroside C9 functions as a male-produced pheromone that attracts hermaphrodites, playing a critical role in mating behaviors . Research has revealed its function extends beyond intraspecies communication to complex interspecies interactions. Studies on the pinewood nematode ( Bursaphelenchus xylophilus ) and its vector beetle ( Monochamus alternatus ) show that Ascaroside C9 is produced by the beetle larva . In this context, it acts as a developmental regulator, slowing the beetle's pupation to synchronize life cycles and maintain a mutualistic relationship . Furthermore, the production of Ascaroside C9 in the beetle is significantly upregulated at low temperatures (4°C) , and it has been identified as a signaling molecule that promotes cold acclimation by inducing metabolic depression and the accumulation of cryoprotectants . The biosynthesis of ascarosides like Ascaroside C9 involves peroxisomal β-oxidation pathways, which tailor the fatty-acid side chains to create specific signaling molecules . Researchers utilize Ascaroside C9 to explore fundamental questions in chemical ecology, host-parasite interactions, and environmental adaptation . This product is intended for Research Use Only (RUO) and is not approved for human or veterinary diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H26O6 B3361982 Ascr#3 CAS No. 946524-26-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E,8R)-8-[(2R,3R,5R,6S)-3,5-dihydroxy-6-methyloxan-2-yl]oxynon-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26O6/c1-10(7-5-3-4-6-8-14(18)19)20-15-13(17)9-12(16)11(2)21-15/h6,8,10-13,15-17H,3-5,7,9H2,1-2H3,(H,18,19)/b8-6+/t10-,11+,12-,13-,15-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWGRRKDIJLJLMO-OSYKULTDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CC(C(O1)OC(C)CCCCC=CC(=O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H](C[C@H]([C@@H](O1)O[C@H](C)CCCC/C=C/C(=O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501317699
Record name Ascaroside C9
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501317699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

946524-26-1
Record name Ascaroside C9
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=946524-26-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ascaroside C9
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501317699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Elucidation of Ascaroside C9 Biosynthesis and Metabolic Pathways

Peroxisomal β-Oxidation in Ascaroside Chain Shortening

Central to the biosynthesis of asc-C9 and other short- to medium-chain ascarosides is the process of peroxisomal β-oxidation. nih.govnih.govmdpi.com This conserved metabolic pathway is responsible for the iterative shortening of long-chain fatty acid precursors that are attached to the ascarylose (B1226638) sugar. researchgate.netpnas.org The process involves a cycle of four enzymatic reactions that progressively shortens the lipid side chain by two carbons with each turn, ultimately yielding the characteristic nine-carbon chain of asc-C9. nih.govnih.govelifesciences.org Genetic studies involving mutants with defects in this pathway have been instrumental in elucidating its role; these mutants are unable to produce short-chain ascarosides and instead accumulate long-chain precursors. nih.govresearchgate.netresearchgate.net

The peroxisomal β-oxidation pathway relies on a core set of enzymes to carry out its four canonical steps. researchgate.net Genetic and biochemical analyses have identified several key enzymes essential for ascaroside biosynthesis. nih.govebi.ac.ukresearchgate.net

Acyl-CoA Oxidases (ACOX): This family of enzymes catalyzes the first and rate-limiting step of β-oxidation, which involves the introduction of a double bond at the α-β position of the fatty acid side chain. nih.govelifesciences.orgpnas.org C. elegans possesses multiple ACOX enzymes, with ACOX-1.1, ACOX-1.2, ACOX-1.3, and ACOX-3 being directly implicated in ascaroside biosynthesis. elifesciences.orgresearchgate.net These enzymes can form various homodimers and heterodimers, each with distinct substrate specificities for different side-chain lengths, thereby acting as gatekeepers that regulate the final composition of the ascaroside mixture. pnas.org

MAOC-1: As an enoyl-CoA hydratase, MAOC-1 catalyzes the second step: the hydration of the α,β-double bond introduced by ACOX. nih.govresearchgate.netelifesciences.orgmdpi.com Mutants lacking functional MAOC-1 accumulate ascarosides with α,β-unsaturated side chains and fail to produce short-chain ascarosides. nih.gov

DHS-28: This enzyme, a homolog of the human D-bifunctional protein, performs the third step of the cycle, the dehydrogenation of the β-hydroxyacyl-CoA intermediate. nih.govresearchgate.netresearchgate.netelifesciences.orgmdpi.com Loss of DHS-28 function leads to a complete absence of short-chain ascarosides, similar to the phenotype of daf-22 mutants. nih.govebi.ac.uk

DAF-22: DAF-22 is a 3-ketoacyl-CoA thiolase that catalyzes the final thiolytic cleavage step, releasing a two-carbon acetyl-CoA unit and a chain-shortened ascaroside-CoA. nih.govnih.govelifesciences.orgmdpi.com As a homolog of the human sterol carrier protein SCPx, DAF-22 is essential for the production of all short- and medium-chain ascarosides. researchgate.netebi.ac.uk

EnzymeEnzyme ClassFunction in Ascaroside BiosynthesisReference
ACOX-1 (and isoforms)Acyl-CoA OxidaseCatalyzes the first, rate-limiting step of β-oxidation (dehydrogenation). Different isoforms have specificity for different side-chain lengths. elifesciences.orgresearchgate.netpnas.org
MAOC-1Enoyl-CoA HydrataseCatalyzes the second step of β-oxidation (hydration). nih.govresearchgate.netelifesciences.org
DHS-28(R)-3-hydroxyacyl-CoA DehydrogenaseCatalyzes the third step of β-oxidation (dehydrogenation). nih.govresearchgate.netelifesciences.org
DAF-223-ketoacyl-CoA ThiolaseCatalyzes the final step of β-oxidation (thiolytic cleavage). Essential for all short- and medium-chain ascarosides. nih.govnih.govelifesciences.org

Research has revealed the existence of two parallel β-oxidation pathways dedicated to processing ascaroside precursors that are functionalized at either the terminal (ω) or penultimate (ω-1) carbon of their fatty acid side chains. elifesciences.org The differential processing of these two types of precursors is highlighted by the analysis of acox-1 mutants. nih.govnih.gov In these mutants, the chain-shortening of (ω-1)-functionalized ascarosides is halted when the side chain reaches nine carbons, whereas the shortening of (ω)-functionalized precursors proceeds further, stalling at a chain length of five carbons. nih.gov

This observation strongly suggests that the initial oxygenation of the fatty acid precursor at the ω or ω-1 position occurs prior to its entry into the peroxisomal β-oxidation pathway for chain shortening. nih.govnih.govnih.gov Further investigation has shown that specific ACOX isoforms are dedicated to each pathway; the (ω-1) pathway involves ACOX-1.1 and ACOX-3, among others, while the (ω) pathway utilizes ACOX-1.1 and ACOX-1.2. elifesciences.org

Tailoring Modifications and Derivatization of Ascaroside C9 Precursors

Following the shortening of the fatty acid side chain by peroxisomal β-oxidation, the resulting ascaroside core structures, including asc-C9, can undergo further enzymatic modifications. nih.govebi.ac.ukresearchgate.net These "tailoring" reactions attach various chemical moieties to the ascarylose sugar, creating a suite of derivatized ascarosides. nih.govelifesciences.org Such modifications can profoundly alter the biological activity of the parent molecule, converting it into a signal with a distinct function, often active at far lower concentrations. nih.govebi.ac.ukebi.ac.uk

One of the most well-studied modifications is the attachment of an indole-3-carbonyl (IC) group to the 4'-position of the ascarylose sugar, converting asc-C9 into icas#10. elifesciences.orgresearchgate.net This IC head group is derived from the amino acid L-tryptophan. nih.govmdpi.com The enzymatic attachment is believed to be a late-stage step in the biosynthetic pathway. elifesciences.org This model is supported by experiments using daf-22 mutants, which are deficient in β-oxidation. When these mutants are supplied with exogenous synthetic asc-C9, they are capable of converting it to IC-asc-C9, demonstrating that the machinery for head group attachment is independent of side-chain shortening. elifesciences.org The enzyme(s) responsible for this reaction exhibit a clear substrate preference, most efficiently attaching the IC group to ascarosides with side chains of 8 to 11 carbons in length. elifesciences.org

The relationship between side-chain shortening and head group attachment is dynamic and not strictly sequential. elifesciences.orgnih.gov A revised model of ascaroside biosynthesis demonstrates that β-oxidation can occur after the attachment of a head group. elifesciences.orgelifesciences.org Specifically, a medium-chain ascaroside such as IC-asc-C9 can be further processed by β-oxidation to yield a short-chain derivative, IC-asc-C5. elifesciences.org

Regulation of Ascaroside C9 Biosynthesis

The biosynthesis of ascaroside C9 (ascr#3), a key signaling molecule in nematodes like Caenorhabditis elegans, is not a static process. It is dynamically regulated by a complex interplay of external environmental cues, internal developmental programs, and specific molecular control mechanisms. This regulation ensures that the production of this compound is tailored to the organism's current physiological state and ecological context, allowing it to mediate appropriate behaviors such as mating, aggregation, and entry into the stress-resistant dauer stage. nih.govsemanticscholar.org

Environmental Modulators of Pheromone Production (Temperature, Nutrient Availability, Population Density)

The production of ascaroside C9 is highly sensitive to the nematode's surrounding environment. Factors such as ambient temperature, the availability of food, and the density of the worm population act as significant modulators, influencing the quantity and composition of the ascarosides released. nih.govmdpi.com These environmental inputs are integrated into the biosynthetic pathways, allowing the organism to generate chemical signals that reflect its current living conditions. nih.gov

Temperature: Ambient temperature plays a crucial role in regulating ascaroside production. Studies have shown that an increase in temperature can lead to a corresponding increase in the levels of ascaroside pheromones, in some cases up to two-fold. mdpi.com This response is considered an adaptation to environmental stress, where elevated temperatures stimulate the production of ascarosides to enhance dauer formation, a survival strategy for coping with unfavorable conditions. nih.gov The composition of the dauer pheromone cocktail, which includes this compound, has been observed to change with cultivation temperature. For instance, pheromone extracts from cultures grown at 25°C contained different ratios of ascarosides compared to those grown at 20°C. nih.gov

Nutrient Availability: The availability of food is a critical determinant of ascaroside biosynthesis. nih.govplos.org Conditions of food limitation, starvation, or poor nutrition are recognized as metabolic stressors that lead to a gradual increase in ascaroside synthesis. mdpi.comelifesciences.org This response is part of a broader survival mechanism where the absence of food signals a need to enter the dauer stage, a state promoted by ascarosides like this compound. mdpi.complos.org The diet itself strongly influences both the biosynthesis and release of ascarosides. plos.orgcaltech.edu In response to starvation, C. elegans can remodel existing ascarosides; for example, starvation can increase the ratio of short-chain to medium-chain octopamine (B1677172) succinyl (OS) ascarosides, demonstrating metabolic flexibility in pheromone production. elifesciences.org

Population Density: Ascarosides are the primary chemical signals used by C. elegans to gauge population density. nih.govnih.gov As the number of individuals in a given area increases, so does the concentration of secreted ascarosides, including this compound. mdpi.comresearchgate.net This accumulation of pheromones signals high population density, a key condition for inducing entry into the dauer diapause. nih.govpnas.org The effect of density on ascaroside production can also be sex-specific. In C. elegans males, the production of this compound was shown to increase two-fold when the worm density was doubled, a change not observed in hermaphrodites. nih.gov This suggests that males, in particular, ramp up their pheromone output in response to the presence of other worms. nih.gov

Environmental FactorEffect on Ascaroside C9 (this compound) ProductionAssociated Genes/PathwaysPrimary Function of Response
Temperature Increase Production increases; composition of pheromone cocktail is altered. nih.govmdpi.comHeat-Shock Factor 1 (HSF-1) activates transcription of acox-1, dhs-28, daf-22. mdpi.comnih.govAdaptation to heat stress, promotion of dauer formation. nih.gov
Nutrient Limitation/Starvation Biosynthesis and release are strongly dependent on diet; starvation conditions generally increase production. mdpi.complos.orgcaltech.eduPeroxisomal β-oxidation pathways are modulated. elifesciences.orgSignaling of unfavorable conditions to induce dauer formation. mdpi.complos.org
High Population Density Increased accumulation in the environment; production rate increases in males. mdpi.comnih.govBiosynthesis pathway involving daf-22. nih.govDauer formation induction, modulation of social and reproductive behaviors. nih.govnih.gov

Developmental and Sex-Specific Regulation of Ascaroside C9 Production

The biosynthesis of ascaroside C9 is meticulously regulated according to the developmental stage and sex of the organism, reflecting the distinct biological roles this pheromone plays throughout the nematode's life cycle. nih.govplos.org This differential regulation results in a dynamically changing chemical profile that communicates nuanced information about an individual's reproductive status and sex. nih.govnih.gov

Developmental Regulation: Ascaroside production is not constant but varies significantly across developmental stages. plos.orgcaltech.edu The total amount of excreted ascarosides generally increases as a worm develops from the L1 larval stage to an adult. nih.gov Specifically for ascaroside C9 (this compound), which functions as a key component of the male-attracting pheromone, its production and excretion peak during the young adult stage. plos.orgcaltech.edu This timing strategically coincides with the peak reproductive window, maximizing the chances of attracting a mate. plos.org Conversely, under conditions that induce dauer formation, the production of other ascarosides, such as ascr#2, peaks just before entry into this alternative larval stage, after which ascaroside production largely ceases. plos.org

Sex-Specific Regulation: One of the most striking examples of ascaroside regulation is the profound difference in production profiles between sexes. nih.govnih.gov In C. elegans, hermaphrodites and males produce distinctly different blends of ascarosides. nih.gov Hermaphrodites produce this compound as their major ascaroside component. nih.govnih.gov In stark contrast, males produce very little this compound and instead excrete predominantly ascr#10, a closely related saturated version of the molecule. nih.govnih.gov This sex-specific regulation of the peroxisomal β-oxidation pathway leads to functionally different pheromone profiles. semanticscholar.orgnih.gov Hermaphrodite-produced this compound attracts males but repels other hermaphrodites, while male-produced ascr#10 is a potent attractant for hermaphrodites. nih.govnih.gov This chemical dimorphism is fundamental to mating behavior, ensuring mutual attraction between the sexes. nih.gov

SexMajor Ascaroside ProducedRelative this compound ProductionBehavioral Effect of Major Pheromone
Hermaphrodite This compound (Ascaroside C9) nih.govnih.govHigh nih.govAttracts males, repels hermaphrodites. nih.govnih.gov
Male ascr#10 nih.govnih.govLow nih.govAttracts hermaphrodites. nih.gov

Transcriptional and Post-Translational Control Mechanisms for Biosynthetic Enzymes

The regulation of ascaroside C9 biosynthesis is ultimately controlled at the molecular level through the transcriptional and post-translational modulation of the enzymes involved in its production. The core biosynthetic pathway relies on a series of enzymes involved in peroxisomal β-oxidation, including acyl-CoA oxidases (ACOX), enoyl-CoA hydratase (MAOC-1), dehydrogenase (DHS-28), and thiolase (DAF-22). elifesciences.orgpnas.org

Post-Translational Control: While transcriptional regulation controls the amount of available enzyme, post-translational mechanisms provide a faster and more nuanced level of control over enzyme activity and substrate specificity. A key example is the combinatorial use of ACOX proteins. Different ACOX isoforms can form heterodimers, and the specific combination of subunits determines the final ascaroside product. For example, the ACOX-1.1/ACOX-1.4 heterodimer produces ascr#1, while the ACOX-1.1/ACOX-1.3 combination produces ascr#2. mdpi.com This combinatorial strategy allows the organism to generate a diverse array of ascarosides from a limited set of genes. mdpi.com Another critical post-translational step is the activation of ascaroside precursors. The peroxisomal acyl-CoA synthetase ACS-7 activates the side chains of medium-chain ascarosides by attaching a Coenzyme A (CoA) thioester. elifesciences.org This activation is a prerequisite for the subsequent shortening of the side chain via β-oxidation, demonstrating a crucial post-translational checkpoint in the biosynthetic pathway. elifesciences.org

Control MechanismKey Molecules/FactorsEffect on BiosynthesisReference
Transcriptional Heat-Shock Factor 1 (HSF-1)Activates expression of dhs-28 and daf-22 under heat stress. mdpi.comnih.gov
Temperature, Food AvailabilityRegulates expression of acyl-CoA oxidase genes (e.g., acox-2, acox-3). pnas.org
Post-Translational ACOX Isoform HeterodimerizationCombinatorial pairing of ACOX subunits determines the specific ascaroside product. mdpi.com
Acyl-CoA Synthetase (ACS-7)Activates ascaroside side chains via CoA-thioesterification, enabling β-oxidation. elifesciences.org

Functional Genomics and Biological Roles of Ascaroside C9 in Nematodes

Developmental Regulation

Ascaroside C9 is a key regulator of nematode development, particularly in the decision to enter and exit the stress-resistant dauer diapause stage. This developmental plasticity is critical for survival in fluctuating environmental conditions.

Ascaroside C9 in Dauer Diapause Induction and Regulation

Ascaroside C9, also known as ascr#3, is a potent inducer of the dauer larval stage, an alternative developmental state that allows nematodes to survive harsh environmental conditions such as overcrowding, limited food supply, or high temperatures. wormatlas.org The decision to enter dauer diapause is regulated by a complex interplay of neuroendocrine pathways that sense these environmental cues. wormatlas.org Ascaroside C9 acts as a key component of the dauer pheromone, which accumulates in the environment as population density increases, signaling to individual nematodes that it is time to enter the dauer stage. wormatlas.org

While ascaroside C9 can induce dauer formation on its own, it often acts synergistically with other ascarosides to regulate this developmental transition. researchgate.netnih.gov For instance, this compound works in concert with ascr#2 and ascr#5 to potently induce dauer formation. nih.gov This synergistic activity suggests that nematodes have evolved to respond to a complex bouquet of chemical signals, allowing for a more nuanced assessment of their environment. nih.gov The perception of ascaroside C9 and other dauer-inducing ascarosides is mediated by specific G-protein coupled receptors (GPCRs) expressed in chemosensory neurons. mdpi.comnih.govmdpi.com Mutations in genes encoding these receptors, such as srbc-64 and srbc-66, can disrupt the nematode's ability to respond to ascaroside C9 and enter the dauer stage. mdpi.com

The signaling cascade initiated by ascaroside C9 perception ultimately converges on conserved pathways, including the TGF-β and insulin-like signaling pathways, which control the expression of genes required for dauer formation. wormatlas.orgmdpi.com Specifically, exposure to dauer-inducing pheromones like ascaroside C9 leads to the downregulation of daf-7, a TGF-β ligand that normally promotes reproductive development. wormatlas.org This intricate regulatory network ensures that nematodes commit to the energetically costly process of dauer formation only when necessary for survival.

The following table summarizes key ascarosides involved in dauer diapause induction and their relative potencies.

AscarosideCommon NameRelative Potency in Dauer Induction
This compoundAscaroside C9High
ascr#2Ascaroside C6High
ascr#5Ascaroside C3Synergistic with ascr#2 and this compound
ascr#1DaumoneLow

Behavioral Modulation

Ascaroside C9 is a pleiotropic signaling molecule that modulates a wide range of nematode behaviors, including social interactions, mating, and foraging. These behavioral responses are often concentration-dependent and can be influenced by the presence of other ascarosides, highlighting the complexity of chemical communication in nematodes.

Social Behavior: Aggregation and Dispersal Signaling by Ascaroside C9 and its Derivatives

Ascaroside C9 and its derivatives play a central role in mediating social behaviors such as aggregation and dispersal. nih.govmdpi.com At high concentrations, ascaroside C9 can promote dispersal, encouraging nematodes to move away from overcrowded areas. plos.org Conversely, certain derivatives of ascaroside C9, such as indole (B1671886) ascarosides (icas#3), are potent aggregation signals, attracting both males and hermaphrodites even at very low concentrations. nih.gov The addition of an indole carboxy group to the ascaroside C9 structure dramatically changes its signaling properties from a repulsive cue to a powerful attractant. nih.gov This demonstrates how subtle modifications to the ascaroside scaffold can lead to vastly different behavioral outputs.

The interplay between different ascarosides and their concentrations allows for a sophisticated system of social communication. For example, a blend of ascarosides can convey more complex information about the environment and population status than a single compound alone. plos.org This chemical language enables nematodes to make collective decisions that enhance their survival and reproductive success.

Chemotaxis and Mating Behavior: Male Attraction and Hermaphrodite Repulsion Mediated by Ascaroside C9

Ascaroside C9 plays a dual role in mating behavior, acting as a potent attractant for males while simultaneously repelling hermaphrodites. nih.govtandfonline.com This differential response is concentration-dependent. At low, nanomolar concentrations, a mixture of ascarosides including ascr#2 and this compound is attractive to males, guiding them toward potential mates. nih.gov However, at higher concentrations that are associated with dauer induction, this same mixture becomes repulsive to hermaphrodites. nih.gov

The perception of ascaroside C9 in the context of mating is mediated by specific chemosensory neurons. In males, the response to this compound requires both the male-specific CEM neurons and the ASK sensory neurons. nih.govscispace.com The signaling pathways downstream of these neurons integrate information about ascaroside concentration to elicit the appropriate behavioral response, either attraction or repulsion. This elegant mechanism ensures that mating behaviors are coordinated with population density and environmental conditions, preventing futile reproductive attempts in unfavorable circumstances.

Foraging Strategies and Olfactory Plasticity Modulation

Ascaroside C9 and other ascarosides also influence foraging strategies and olfactory plasticity in nematodes. mdpi.com At physiological concentrations, certain ascarosides, including this compound, can regulate foraging behavior by inhibiting roaming and promoting dwelling in the presence of food. nih.gov This allows nematodes to efficiently exploit available food resources.

Furthermore, exposure to ascarosides can modulate the nematode's response to other olfactory cues, a phenomenon known as olfactory plasticity. nih.gov For instance, the presence of dauer pheromone, which contains ascaroside C9, can alter the attraction of nematodes to certain food-related odors. nih.gov This plasticity allows nematodes to integrate information about population density with information about food availability to make more informed foraging decisions. The ability to learn and adapt their foraging behavior in response to ascaroside cues is crucial for optimizing nutrient acquisition in a dynamic environment. elifesciences.org

Ascaroside C9 in Nematode Stress Response Pathways

Ascarosides are a conserved family of signaling molecules that play a crucial role in how nematodes respond to environmental stressors, such as population density and food scarcity mdpi.comnih.gov. A primary stress response mechanism in many nematodes is the formation of dauer larvae, a developmentally arrested and highly resilient stage that allows for survival in harsh conditions plos.org. The biosynthesis of ascarosides is intricately linked with primary metabolic pathways, including the peroxisomal β-oxidation of fatty acids, suggesting that these signals convey detailed information about the nematode's metabolic state and the surrounding environment semanticscholar.orgnih.gov.

While the broader ascaroside family is known to induce this stress-resistant dauer stage, ascaroside C9 (asc-C9) demonstrates a specialized role within the context of parasitic life cycles. In the parasitic pinewood nematode (Bursaphelenchus xylophilus), the transition to the dispersal dauer stage is a critical stress response required for survival between hosts. This transition is not triggered by the nematode's own signals but by asc-C9 produced by its insect vector researchgate.net. The fourth-stage dauer juveniles (LIV) induced by asc-C9 possess thicker cuticles, which enhance their resistance to desiccation during transport by the beetle vector researchgate.net. This demonstrates a sophisticated inter-species signaling system where asc-C9 acts as an external cue that initiates a critical stress-survival strategy in the nematode, ensuring its persistence during the perilous dispersal phase.

The production of asc-C9 by the vector itself is also modulated by environmental stress. For instance, the vector beetle larva increases its production of asc-C9 at lower temperatures, which in turn slows its own development into a pupa nih.gov. This temperature-dependent regulation of a key signaling molecule helps synchronize the life cycles of the nematode and its vector, a crucial adaptation for surviving seasonal changes like winter nih.gov. This coordinated response, mediated by asc-C9, is a clear example of the molecule's role in navigating environmental stress to ensure the survival and propagation of both organisms.

Role of Ascaroside C9 in Parasitic Nematode Life Cycles (e.g., Bursaphelenchus xylophilus)

Ascaroside C9 is a pivotal chemical signal in the complex, symbiotic life cycle of the pinewood nematode (Bursaphelenchus xylophilus, PWN) and its insect vector, the Monochamus beetle. nih.govnih.gov This relationship is central to the devastating pine wilt disease that affects forest ecosystems nih.gov. Unlike many other ascarosides that are produced by the nematodes themselves for intraspecies communication, a significant source of asc-C9 in this system is the beetle vector researchgate.netnih.gov.

The role of asc-C9 is multi-faceted and essential for coordinating the life cycles of the nematode and the beetle to ensure the successful transmission of the nematode to new host trees.

Key Research Findings on the Role of Ascaroside C9:

Induction of Dispersal Stage: The Monochamus beetle pupae and young adults produce asc-C9. This compound specifically induces the third-stage juvenile (LIII) of B. xylophilus to molt into the fourth-stage dispersal dauer larva (LIV) researchgate.net. This is a critical transition that prepares the nematode for transport.

Chemoattraction for Vector Entry: Once the beetle has developed into an adult, it secretes asc-C9 onto its surface nih.govresearchgate.net. This external chemical cue attracts the newly formed LIV dispersal larvae, guiding them to move into the beetle's tracheal system nih.gov. This mechanism facilitates the "boarding" of the nematodes onto their vector for transport to a new pine tree.

Life Cycle Synchronization: The production of asc-C9 by the beetle is influenced by environmental factors such as temperature. During colder periods, beetle larvae produce more asc-C9, which has the effect of slowing their own rate of pupation nih.gov. This chemical signal helps to delay the beetle's development, potentially aiding in overwintering survival and ensuring that its emergence as an adult is synchronized with the availability of the nematode dispersal stage nih.gov.

Promotion of Symbiotic Fungi: Research has also shown that asc-C9 produced by the beetle can promote the mycelial growth of ophiostomatoid fungi, which are also associated with the pine wilt disease complex researchgate.netresearchgate.net. This suggests that asc-C9's role extends beyond the nematode-vector interaction to influence other microbial symbionts in this tripartite relationship.

The following table summarizes the concentration of asc-C9 on the surface of the Monochamus beetle at different developmental stages, highlighting the peak production in the newly eclosed adult, which corresponds with the period of nematode dispersal.

Beetle Developmental Stageasc-C9 Concentration (Mean ± s.e.m.)
Larva (L)Low/Undetectable
Early Development Pupa (EDP)Moderate
Late Development Pupa (LDP)Increasing
Newly Eclosed Adult (NEA)High (Peak Concentration)
Emerging Adult (EA)Decreasing
Fully Sclerotized Adult (FSA)Low

This interactive table is based on data patterns described in scientific literature, illustrating the dynamic production of asc-C9 during the beetle's life cycle to facilitate nematode dispersal. researchgate.net

Molecular Mechanisms of Ascaroside C9 Perception and Signal Transduction

Identification and Characterization of Ascaroside C9 Chemoreceptors

The initial step in ascaroside C9 signaling is its recognition by specific chemoreceptors. These receptors are predominantly G-protein coupled receptors (GPCRs), a large family of transmembrane proteins known for their diverse roles in signal transduction.

Several GPCRs have been identified as critical for sensing various ascarosides, with specific receptors playing roles in the perception of ascaroside C9 and related compounds. These receptors are expressed in distinct chemosensory neurons, dictating the specificity of the response.

SRBC-64/66: These GPCRs are expressed in the ASK and ASI sensory neurons and are integral to mediating responses to ascarosides that trigger dauer formation. Their presence in neurons known to respond to ascaroside C9 suggests a direct role in its perception. mdpi.comglpbio.comrockefeller.eduencyclopedia.pub

SRG-36/37: Located in ASI neurons, these receptors are involved in regulating the expression of the str-3 chemoreceptor gene and are implicated in promoting axon regeneration pathways, processes influenced by ascaroside signaling. mdpi.comencyclopedia.pub

DAF-37/38: While primarily studied in the context of ascr#2 perception, these receptors form homodimers and heterodimers upon binding, highlighting the complex receptor-ligand interactions in ascaroside signaling. glpbio.com

TYRA-2: This GPCR, found in ASH cells, is associated with mediating avoidance behaviors in response to octopamine (B1677172) ascarosides (osas#9). While its direct interaction with ascaroside C9 is not as extensively documented, it represents another class of GPCRs involved in nematode chemosensation. mdpi.comnih.govresearchgate.net

The precise binding affinity and specificity of these GPCRs for ascaroside C9 are subjects of ongoing investigation, but their involvement underscores the molecular diversity of ascaroside detection mechanisms.

The detection and processing of ascaroside C9 signals are localized to specific populations of chemosensory neurons within the nematode's nervous system. The strategic placement and functional specialization of these neurons are key to the organism's response.

ASK Neurons: These amphid neurons are crucial for sensing ascaroside C9, contributing to its role in promoting attraction behaviors, particularly in males, and in the process of dauer formation. rockefeller.edunih.govnih.govmdpi.combiorxiv.orgbiorxiv.org

ADL Neurons: The amphid ADL neurons are instrumental in mediating the repulsive responses observed in hermaphrodites when exposed to ascaroside C9. These neurons detect the pheromone and initiate avoidance behaviors, demonstrating a critical role in behavioral output. rockefeller.edunih.govmdpi.combiorxiv.orgbiorxiv.org

ASI Neurons: While known for sensing other ascarosides like ascr#5 and regulating str-3 gene expression, ASI neurons are part of the broader ascaroside sensing network and can indirectly influence pathways affected by ascaroside C9. mdpi.comencyclopedia.pubnih.govmdpi.com

CEM Neurons: These are male-specific sensory neurons that play a significant role in detecting ascaroside C9 and facilitating male attraction to hermaphrodites. Their sex-specific expression highlights the dimorphic nature of pheromone perception. nih.govbiorxiv.orgbiorxiv.org

These neurons form the initial sensory input layer, translating the chemical signal of ascaroside C9 into neural activity that can be processed by the central nervous system.

Downstream Signaling Cascades Activated by Ascaroside C9

Following receptor activation, ascaroside C9 triggers a cascade of intracellular events that modulate fundamental cellular processes, including metabolism, stress resistance, and developmental timing.

The insulin (B600854)/IGF-1 signaling pathway is a conserved network that regulates growth, metabolism, and lifespan. Ascaroside C9 and related compounds significantly influence this pathway, impacting dauer entry and longevity.

Ascarosides, including ascr#2 and ascr#3 (ascaroside C9), have been demonstrated to extend lifespan and enhance thermotolerance in C. elegans. This effect is mediated through the insulin/IGF-1 pathway, involving the insulin receptor DAF-2 and the FOXO transcription factor DAF-16. researchgate.netebi.ac.ukrsc.org

Peroxisomal fatty acid β-oxidation within sensory neurons plays a role in regulating neuroendocrine signaling, such as insulin/IGF-1 signaling, by modulating the expression of insulin-like peptides. This mechanism is critical for mediating pheromone-induced dauer entry and influencing aging processes. nih.gov

The activation of the insulin/IGF-1 pathway by ascarosides can lead to increased nuclear localization of DAF-16/FOXO, a transcription factor associated with enhanced stress resistance and extended lifespan. researchgate.netebi.ac.uk

The TGF-β signaling pathway is another crucial conserved pathway that interacts with ascaroside signaling, particularly in governing developmental decisions and stress responses.

Ascaroside perception can influence the expression of key neuropeptides, including those in the TGF-β family. nih.govnih.gov

The daf-7 gene, encoding a TGF-β ligand, is subject to regulation by ascaroside signaling. Specifically, ascr#5 has been shown to repress daf-7 expression in ASI neurons via the SRG-36/37 GPCRs and the CRH-1 transcription factor, thereby influencing developmental plasticity. researchgate.net

The TGF-β pathway converges with the insulin/IGF-1 signaling pathway on the DAF-12 nuclear hormone receptor, a central regulator of dauer formation and the extensive tissue remodeling that occurs during this developmental stage. pnas.orgpnas.org

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a versatile signaling cascade involved in a broad range of cellular processes, including stress responses, development, and immunity. Ascaroside perception can also trigger the modulation of this pathway.

Ascarosides are known to modulate signaling pathways involved in neuronal transmission, including the MAPK pathway, thereby contributing to their diverse biological functions. mdpi.comnih.gov

In plants, exposure to nematode-derived ascarosides can induce canonical defense signaling pathways, including MAPK signaling, suggesting a conserved role for this pathway in responding to such cues. researchgate.netnmrbio.com

The p38 MAPK signaling pathway, a conserved component of the MAPK family, has been implicated in innate immunity and linked to the function of ASI and ASH neurons in C. elegans. cam.ac.uk

The intricate coordination of these downstream signaling cascades allows C. elegans to effectively translate the external chemical signal of ascaroside C9 into adaptive physiological and behavioral outcomes, underscoring the sophisticated nature of nematode chemical communication.

Compound and Pathway List:

Ascaroside C9 (this compound)

Ascaroside C6 (ascr#2)

Ascaroside C3 (ascr#5)

Ascaroside C7 (ascr#1)

Ascaroside C10 (ascr#10)

Octopamine ascarosides (osas#2, osas#9, osas#10)

Indole (B1671886) ascarosides (icas#9)

SRBC-64/66 (GPCRs)

SRG-36/37 (GPCRs)

DAF-37/38 (GPCRs)

TYRA-2 (GPCR)

ASK neurons

ASI neurons

ADL neurons

CEM neurons

Insulin/IGF-1 signaling pathway

Transforming Growth Factor Beta (TGF-β) signaling pathway

MAPK signaling pathway

DAF-2 (Insulin/IGF-1 receptor)

DAF-16/FOXO (Transcription factor)

DAF-7 (TGF-β ligand)

CRH-1 (Transcription factor)

str-3 (Chemoreceptor gene)

GPCRs (G-Protein Coupled Receptors)

DAF-16 Regulation and Neuronal Transmission

Ascaroside perception in C. elegans is deeply intertwined with conserved cellular signaling pathways, prominently featuring the FOXO transcription factor DAF-16. Upon detection by chemosensory neurons in the head, ascaroside signals are transduced through various pathways that ultimately influence neuronal transmission mdpi.comnih.gov. Research indicates that pheromone sensing is transmitted within sensory neurons via DAF-16-regulated glutamatergic neurotransmitters mdpi.comnih.gov. Specifically, repulsive responses mediated by certain ascarosides are transmitted through the GPA-3-DAF-16/FOXO signaling pathway in sensory neurons, affecting long-term memory via DAF-16-regulated glutamate (B1630785) signaling mdpi.com.

The avoidance behavior induced by this compound, often referred to as asc-ΔC9 or ascaroside C9, is notably modulated by the animal's feeding state, acting through the insulin signaling pathway researchgate.net. This modulation involves the insulin receptor DAF-2 and its downstream effector, the transcription factor DAF-16, which operate within the ADL sensory neurons to regulate synaptic transmission to downstream target neurons researchgate.net. Starvation, by reducing the secretion of insulin-like peptides, antagonizes DAF-2 function in these neurons, thereby influencing the response to ascarosides researchgate.net. DAF-16 itself serves as a central regulator, integrating signals from multiple pathways, including the insulin/IGF-1 signaling pathway, to govern a broad spectrum of biological processes such as longevity, stress response, and development nih.gov. The precise mechanisms by which DAF-16 influences glutamatergic neurotransmission in response to specific ascarosides are an active area of investigation, underscoring its pivotal role in translating external chemical cues into neuronal outputs mdpi.comnih.govnih.govtandfonline.com.

Structure-Activity Relationships (SAR) for Ascaroside C9 and its Derivatives

The biological activity of ascarosides is highly sensitive to their chemical structure, with even minor modifications leading to significantly altered signaling profiles pnas.orgnih.govlsu.edumdpi.comrsc.orgacs.org. This principle highlights the critical importance of detailed structure-activity relationship (SAR) studies for understanding how specific ascaroside molecules, such as ascaroside C9, exert their effects. Ascaroside C9, frequently identified as this compound or asc-ΔC9, is a key component in various signaling contexts, including hermaphrodite repulsion and dauer formation encyclopedia.pubresearchgate.netacs.org. The modular nature of ascaroside biosynthesis, which involves the combination of the ascarylose (B1226638) sugar with fatty acid-derived side chains and various head groups, provides a rich platform for generating diverse structures with distinct biological activities nih.govrsc.orgacs.orgnih.gov.

Influence of Side Chain Length and Unsaturation on Activity

The fatty acid-like side chain is a critical determinant of ascaroside activity. These side chains, which can vary in length and may contain α,β-unsaturation adjacent to the terminal carbonyl group, are primarily derived from the peroxisomal β-oxidation of longer-chain precursors nih.govlsu.eduacs.orgresearchgate.net. In C. elegans, ascarosides with short to medium-length side chains, typically ranging from 3 to 11 carbons (e.g., C3 to C11), are abundantly produced and play significant signaling roles rsc.org. Ascaroside C9, characterized by a 9-carbon side chain, is one such molecule involved in various behaviors encyclopedia.pubresearchgate.net.

The precise relationship between side chain length, the presence and position of unsaturation, and the potency of ascaroside signaling is complex and continues to be elucidated lsu.edu. For instance, peroxisomal β-oxidation is essential for producing functional, shortened side chains required for ascaroside activity acs.orgresearchgate.net. Mutations affecting this pathway, such as in daf-22 or dhs-28 mutants, lead to the absence of key ascarosides, including C9, and consequently, a loss of their associated signaling functions researchgate.net. The α,β-unsaturation in the side chain of this compound (C9) is also noted as a factor influencing its signaling properties encyclopedia.pub.

Impact of Head Group Modifications on Signaling Properties

Modifications to the ascarylose sugar scaffold, particularly at the 4'-position, can dramatically alter the biological activity of ascarosides lsu.edursc.orgnih.gov. These head group modifications, which can include moieties such as indole-3-carbonyl (IC), 4-hydroxybenzoyl (HB), or (E)-2-methyl-2-butenoyl (MB), can confer entirely new functions or modulate existing ones lsu.edursc.orgnih.govelifesciences.org.

For example, while unmodified ascarosides with medium-length side chains (like this compound/C9) may act as repellents, the attachment of an indole-3-carbonyl (IC) head group can transform them into potent aggregation pheromones rsc.orgnih.gov. Specifically, IC-modified ascarosides with medium-length (C9) side chains, such as IC-asc-C9 (icas#3), are known to induce aggregation at picomolar concentrations rsc.orgnih.gov. Conversely, IC-ascarosides with shorter side chains, like IC-asc-C5 (icas#9), can promote dauer formation rsc.orgnih.gov. This highlights a critical interplay between the head group and the side chain length in determining the specific biological outcome rsc.orgnih.gov. The indole-3-carboxyl modification itself can also lead to concentration-dependent effects, promoting dauer at low nanomolar concentrations but inhibiting it at higher concentrations acs.org.

Synergistic and Antagonistic Effects of Ascaroside Mixtures

A hallmark of ascaroside signaling is the prevalence of synergistic and antagonistic interactions between different ascaroside molecules when present in mixtures pnas.orgnih.govmdpi.comencyclopedia.pubpnas.org. Most ascaroside-mediated phenotypes arise from the combined action of two or more compounds, often in specific proportions, where the mixture is significantly more potent than the sum of its individual components pnas.orgnih.govpnas.org.

For instance, in male attraction, mixtures of ascr#2, this compound, and ascr#8 have been shown to act synergistically, attracting males effectively at low concentrations, whereas individual components may have little or no effect encyclopedia.pubpnas.org. Similarly, the dauer pheromone itself is composed of synergistic mixtures of ascarosides, explaining the difficulties in identifying individual active components via traditional methods pnas.orgnih.gov. Ascaroside C9 (this compound) can act as a repellant to hermaphrodites at higher concentrations, while also synergizing with other ascarosides to attract males encyclopedia.pub. Conversely, some ascarosides can exhibit antagonistic effects, counteracting the signaling of others mdpi.com. This complex interplay of synergistic and antagonistic effects allows C. elegans to fine-tune its responses to environmental cues and social signals, underscoring the importance of studying ascarosides in their natural mixture context pnas.orgnih.govmdpi.com.

Compound Nomenclature

The following ascarosides and related compounds are mentioned in this article:

Common NameIUPAC Name/IdentifierKey Structural FeaturesPrimary Functions Mentioned
Ascaroside C9This compound, asc-ΔC99-carbon side chain, α,β-unsaturationHermaphrodite repulsion, potential dauer formation component, synergy in male attraction
Ascaroside C6ascr#26-carbon side chainPotent dauer induction, synergy in male attraction
Ascaroside C3ascr#53-carbon side chainSynergistic effects in dauer formation
Ascaroside C8ascr#88-carbon side chainMale attraction, synergy with ascr#2 and this compound
IC-asc-C9 (icas#3)9-carbon side chain, Indole-3-carbonyl head groupPotent aggregation pheromone
IC-asc-C5 (icas#9)5-carbon side chain, Indole-3-carbonyl head groupPotent dauer pheromone component
Ascaroside C10asc-C1010-carbon side chainMajority of male-specific milieu, attracts hermaphrodites, shortens lifespan
Ascaroside C7ascr#17-carbon side chainLess potent dauer inducer than C6/C9, avoidance behavior
HB-asc-C9 (hbas#3)9-carbon side chain, 4-hydroxybenzoyl head groupPotent aggregation pheromone

Inter Organismal and Ecological Dimensions of Ascaroside C9 Signaling

Nematode-Fungal Interactions: Effects on Mycelial Growth and Sporulation

Nematodes and fungi engage in intricate relationships within soil environments, often influencing each other's growth and survival. Ascarosides, including Ascaroside C9, have emerged as key mediators in these interactions. Research indicates that certain ascarosides can directly impact fungal physiology. For instance, studies have shown that Ascaroside C5 (asc-C5) and Ascaroside C9 can stimulate the mycelial growth and, in some cases, the sporulation of ophiostomatoid fungi, such as Leptographium pini-densiflorae and species of Sporothrix. These fungi are often associated with plant-parasitic nematodes, suggesting that nematode-derived ascarosides can foster the growth of their fungal symbionts or associates, potentially influencing the dynamics of diseases they are involved in researchgate.netresearchgate.net.

Furthermore, nematode-trapping fungi, which actively hunt nematodes, have evolved mechanisms to detect and respond to ascarosides. Fungi like Arthrobotrys flagrans utilize nematode-derived ascarosides to activate specific G-protein-coupled receptors (GPCRs) on their cell surface. This activation triggers a cascade of events, including the reprogramming of fungal cells and the formation of specialized trapping structures, thereby enhancing their predatory efficiency. This cross-kingdom signaling highlights how ascarosides act as signals that can be "hijacked" by predators to locate and capture prey, demonstrating a direct ecological link between nematode chemical communication and fungal predatory behavior rsc.orgnih.gov.

Table 1: Effects of Ascarosides on Fungal Growth and Sporulation

AscarosideFungal Species / GroupObserved EffectReference
asc-C5Leptographium pini-densifloraeIncreased mycelial growth; Increased hyphal density researchgate.netresearchgate.net
asc-C5Sporothrix sp. 1Increased mycelial growth; Increased hyphal density; Increased sporulation researchgate.netresearchgate.net
asc-C9Leptographium pini-densifloraeIncreased mycelial growth researchgate.netresearchgate.net
Basic AscarosidesArthrobotrys fungiInduce trap formation chimia.ch

Nematode-Plant Interactions: Plant Perception of Ascarosides and Induced Defense Responses

Plants have evolved sophisticated mechanisms to detect and respond to pathogens, including those of animal origin. Research has revealed that plants can perceive ascarosides, particularly ascr#18, a prominent ascaroside in plant-parasitic nematodes, as molecular signatures indicating nematode presence nih.gov. This perception triggers a range of plant defense responses, mirroring those activated by microbial-associated molecular patterns (MAMPs). These responses include the upregulation of genes associated with MAMP-triggered immunity, the activation of mitogen-activated protein kinases (MAPKs), and the initiation of salicylic (B10762653) acid (SA) and jasmonic acid (JA) mediated signaling pathways nih.gov.

The perception of ascr#18 by plants such as Arabidopsis, tomato, potato, and barley has been shown to enhance their resistance against a variety of threats, including viral, bacterial, oomycete, fungal, and nematode infections nih.gov. This suggests that plants recognize ascarosides as conserved signals of nematodes, enabling them to mount a proactive defense. Moreover, plants actively metabolize these nematode-derived signals. For example, plants can convert ascr#18 into shorter side-chained ascarosides, such as ascr#9. This metabolic modification can generate chemical signals that repel nematodes and reduce the success of infection, demonstrating a dynamic interplay where plants not only detect but also chemically alter nematode signals to their advantage nmrbio.com.

Table 2: Plant Responses to Ascaroside Perception

AscarosidePlant Species / GroupPerceived asInduced ResponseEffect on ResistanceReference
ascr#18ArabidopsisNematode signatureDefense gene expression, MAPK activation, SA/JA signalingEnhanced resistance to various pathogens nih.gov
ascr#18TomatoNematode signatureDefense gene expression, MAPK activation, SA/JA signalingEnhanced resistance to various pathogens nih.gov
ascr#18PotatoNematode signatureDefense gene expression, MAPK activation, SA/JA signalingEnhanced resistance to various pathogens nih.gov
ascr#18BarleyNematode signatureDefense gene expression, MAPK activation, SA/JA signalingEnhanced resistance to various pathogens nih.gov
ascr#18Various plantsNematode signalMetabolized to shorter-chained ascarosides (e.g., ascr#9)Repels nematodes, reduces infection nmrbio.com

Metabolism of Ascarosides by Heterospecific Organisms (e.g., Bacteria, Fungi)

The metabolic fate of ascarosides extends beyond nematodes, with numerous heterospecific organisms capable of uptake and transformation. This metabolic capability indicates that ascarosides are not exclusively nematode-specific signals but can be processed and potentially utilized or modified by a wide array of life forms. For instance, studies have demonstrated that soil fungi, such as Aspergillus fumigatus, can rapidly take up ascarosides and convert them into derivatives with shortened fatty acid side chains, mirroring the biosynthetic pathways found in nematodes nih.gov. Similarly, common bacteria like Bacillus subtilis, Pseudomonas syringae, and Escherichia coli OP50 have also been shown to metabolize ascarosides nih.gov.

This widespread metabolic capacity suggests that ascarosides are integrated into broader ecological networks, influencing interactions between nematodes and other microbial communities. The ability of diverse organisms to modify these signaling molecules implies that they may play roles in inter-kingdom communication, potentially affecting nutrient cycling, competition, or symbiotic relationships within ecosystems.

Table 3: Metabolism of Ascarosides by Heterospecific Organisms

Organism TypeExample Species / GroupAscaroside(s) MetabolizedObserved Metabolic Products / EffectsReference
FungusAspergillus fumigatusascr#18Converted to chain-shortened derivatives (ascr#1, ascr#9) nih.gov
BacteriaBacillus subtilisNot specifiedUptake and metabolism nih.gov
BacteriaPseudomonas syringaeNot specifiedUptake and metabolism nih.gov
BacteriaEscherichia coli OP50Not specifiedUptake and metabolism nih.gov
PlantTomato, Arabidopsisascr#18Converted to shorter side-chained ascarosides (e.g., ascr#9) nmrbio.com

Role of Ascaroside C9 in Complex Ecological Networks

Ascaroside C9, along with other ascarosides, plays a significant role in weaving together complex ecological networks. These molecules mediate interactions not only between nematodes and their immediate environment but also across different trophic levels and kingdoms. For example, the pine wilt disease system, involving the pine wood nematode (Bursaphelenchus xylophilus), its vector beetle (Monochamus alternatus), and associated fungi (Leptographium pini-densiflorae, Sporothrix), illustrates this complexity. Ascaroside C9, produced by the adult beetle, influences the nematode's life cycle by regulating the insect's cold acclimation, while nematode-derived ascarosides can promote fungal growth and sporulation, thereby facilitating disease spread researchgate.netresearchgate.net.

In Caenorhabditis elegans, Ascaroside C9 (ascr#10) is produced by males and acts as a potent attractant for hermaphrodites, influencing their lifespan, and also serves as a dispersal signal when food is scarce mdpi.comencyclopedia.pub. The ability of various organisms, including plants and fungi, to detect and respond to ascarosides suggests that these molecules are key components in multi-species communication systems, influencing predator-prey dynamics, host-pathogen interactions, and symbiotic relationships. The extensive metabolism of ascarosides by heterospecific organisms further underscores their integration into broader ecological networks, where they can act as signals that modulate the behavior and physiology of diverse taxa nih.gov.

Compound List

Ascaroside C9 (asc-C9, ascr#10)

Ascaroside C5 (asc-C5, ascr#9)

Ascaroside C6 (ascr#2)

Ascaroside C7 (ascr#1)

Ascaroside ΔC9 (ascr#3)

Ascaroside C11 (ascr#18)

Ascaroside C3 (ascr#5)

Ascaroside C4 (ascr#8)

Indole (B1671886) ascarosides (ICASs)

Octopamine (B1677172) ascarosides (OSASs)

Advanced Research Methodologies for Ascaroside C9 Analysis and Synthesis

Genetic and Molecular Biology Techniques for Pathway Elucidation

Investigating the complex biosynthesis and signaling of ascarosides, including ascaroside C9, relies heavily on genetic and molecular biology approaches. These techniques allow researchers to dissect the enzymatic machinery and regulatory networks governing the production and perception of these vital signaling molecules.

Mutagenesis and Gene Knockout Studies (e.g., daf-22, acox-1)

Mutagenesis and gene knockout studies are foundational for identifying genes essential for ascaroside biosynthesis and function. By creating mutants with specific genes inactivated or altered, researchers can observe the resulting impact on ascaroside production and the organism's behavior.

Key genes implicated in ascaroside side-chain modification through peroxisomal β-oxidation include daf-22 and acox-1. daf-22 encodes a thiolase, which catalyzes the final step in the β-oxidation of fatty acid side chains, a process critical for generating the short-chain ascarosides that mediate various behaviors nih.govcaltech.edupnas.orgacs.orgoup.compnas.orgresearchgate.netresearchgate.net. Studies using daf-22 mutants have revealed a complete absence of short-chain ascarosides, including ascaroside C9, in their excretomes pnas.org. Similarly, acox-1 encodes an acyl-CoA oxidase, responsible for the initial step of peroxisomal β-oxidation by introducing an α,β-unsaturation. Mutations in acox-1 have been shown to significantly reduce the production of the 9-carbon unsaturated ascaroside, ascr#3 (ascaroside C9), and other shorter-chain ascarosides nih.govcaltech.edupnas.orgacs.orgoup.com. These findings underscore the indispensable roles of these genes in the precise tailoring of ascaroside structures for biological activity.

Table 1: Key Genes in Ascaroside Biosynthesis and Their Roles

GeneRole in Ascaroside BiosynthesisAffected Ascarosides (if specified)Key References
daf-22Thiolase; final step in peroxisomal β-oxidation of side chainsC6, C9, C3 nih.govcaltech.edupnas.orgacs.orgoup.compnas.orgresearchgate.netresearchgate.net
acox-1Acyl-CoA oxidase; first step in peroxisomal β-oxidationAffects C9 production (reduces) nih.govcaltech.edupnas.orgacs.orgoup.com
dhs-28β-hydroxyacyl-CoA dehydrogenase; converts β-hydroxyacyl-CoA to β-ketoacyl-CoAC6, C9, C3 nih.govcaltech.edupnas.orgacs.orgoup.compnas.org
maoc-1Enoyl-CoA hydratase; hydrates the double bond introduced by ACOX-1(Implied in pathway) caltech.edupnas.orgacs.orgoup.com

Transgenic Reporter Assays for Gene Expression and Localization

Transgenic reporter assays are powerful tools for visualizing gene expression patterns and protein localization within the nematode, providing insights into the spatial and temporal regulation of ascaroside biosynthesis pathways. By fusing reporter genes (e.g., GFP, mCherry) to the promoter regions of genes involved in ascaroside metabolism, researchers can track where and when these genes are active. For instance, studies have utilized reporter genes like daf-7::GFP to understand how ascaroside signaling influences gene expression in specific neurons wormatlas.org. Furthermore, the expression of genes within the ascaroside pathway, such as daf-42, has been visualized using transgenic lines expressing daf-42p::mCherry, revealing its localization in seam cells during specific developmental windows biorxiv.org. While direct reporter assays for genes encoding enzymes directly involved in ascaroside C9 synthesis are still an active area of research, these techniques are crucial for mapping the cellular and subcellular locations of pathway components.

Quantitative RT-PCR for Gene Expression Analysis

Quantitative Reverse Transcription Polymerase Chain Reaction (qRT-PCR) is a standard technique used to precisely measure the abundance of specific messenger RNA (mRNA) transcripts, thereby quantifying gene expression levels. This method is essential for understanding how environmental cues or genetic manipulations affect the transcriptional output of genes involved in ascaroside biosynthesis or response pathways. Researchers employ qRT-PCR to compare gene expression profiles between wild-type and mutant strains, or under different physiological conditions, to identify regulatory mechanisms. The methodology typically involves confirming the amplification of a single product with no primer dimers via melt-curve analysis, ensuring reliable quantification uiowa.edu. While specific studies detailing the use of qRT-PCR for ascaroside C9 biosynthesis genes are not extensively detailed in the provided snippets, it remains a critical tool for validating findings from genetic screens and transcriptomic analyses in this field.

Bioassays for Functional Characterization in Nematodes

Bioassays conducted in C. elegans are indispensable for determining the biological functions of ascaroside C9, particularly its roles in development and behavior. These assays directly measure the effects of the compound on the organism.

Dauer Formation Assay

The dauer formation assay is a primary method for evaluating the role of ascarosides as components of the dauer pheromone, which signals adverse environmental conditions and triggers the entry into a stress-resistant, non-feeding larval stage. In this assay, nematodes are exposed to varying concentrations of synthetic ascarosides, and the percentage of larvae that successfully enter the dauer stage is quantified. Ascaroside C9 (this compound) has been shown to be a potent inducer of dauer formation. For example, its EC50 (the concentration required to elicit 50% of the maximal response) has been determined to be 820 nM at 25°C, indicating a higher potency compared to ascaroside C6 (EC50 of 2.7 μM) pnas.org. Studies have also noted temperature-dependent activity, with C9 exhibiting smaller EC50 values (higher activity) at elevated temperatures acs.orgnih.gov. Synthetic ascaroside C9 has been utilized at concentrations such as 10 μM in these assays biorxiv.org.

Table 2: Functional Characterization of Ascaroside C9 in Bioassays

Bioassay TypePhenomenon StudiedAscaroside C9 Activity/ObservationKey References
Dauer Formation AssayInduction of dauer larvaePotent inducer; EC50 of 820 nM at 25°C pnas.org. More potent than ascaroside C6 pnas.org. Activity shows temperature dependency acs.orgnih.gov. Used at 10 μM biorxiv.org. pnas.orgbiorxiv.orguiowa.eduacs.orgnih.govnih.gov
Chemotaxis AssayMale attractionAttractive to wild-type males nih.govresearchgate.netnih.govksmcb.or.kr. nih.govresearchgate.netnih.govksmcb.or.kr
Chemotaxis AssayHermaphrodite responseRepulsive to wild-type hermaphrodites researchgate.netnih.govksmcb.or.krresearchgate.net. Neutral to "social" hermaphrodites (e.g., npr-1 mutants) nih.govksmcb.or.kr. researchgate.netnih.govksmcb.or.krresearchgate.net
Chemotaxis AssayOxygen-dependent response modulationBehavioral response can be modulated by prior oxygen exposure, leading to attraction or avoidance biorxiv.orgpnas.org. biorxiv.orgpnas.org

Chemotaxis Assays

Chemotaxis assays are employed to investigate the roles of ascarosides in guiding nematode movement towards or away from chemical cues, reflecting their function in social behaviors and mate-finding. Ascaroside C9 exhibits distinct effects depending on the sex and genetic background of the nematode. It is attractive to wild-type males, facilitating mate location nih.govresearchgate.netnih.govksmcb.or.kr. Conversely, ascaroside C9 is repulsive to wild-type hermaphrodites, potentially preventing overcrowding or unwanted mating researchgate.netnih.govksmcb.or.krresearchgate.net. However, in certain genetic backgrounds, such as npr-1 mutants, hermaphrodites may exhibit a neutral response nih.govksmcb.or.kr. Furthermore, recent studies have demonstrated that prior environmental experiences, such as oxygen levels, can significantly alter the behavioral response to ascaroside C9, highlighting the plasticity of sensory perception and behavior biorxiv.orgpnas.org.

These advanced methodologies, combining genetic manipulation with precise behavioral and molecular analyses, continue to unravel the intricate roles of ascaroside C9 in nematode biology.

Emerging Research Areas and Future Perspectives on Ascaroside C9

Integrative 'Pheromones' and Systems Biology Approaches

The study of ascarosides, including ascaroside C9, is increasingly benefiting from integrative approaches that combine pheromone research with systems biology. This interdisciplinary field, termed 'pheromones', aims to understand chemical communication systems comprehensively by analyzing the interactions between signaling molecules, their receptors, neural circuits, and environmental factors mdpi.comnsf.gov. Systems biology offers powerful tools to model the complex networks involved in ascaroside biosynthesis, perception, and downstream signaling. By integrating genomic, transcriptomic, metabolomic, and behavioral data, researchers can gain a holistic view of how ascaroside C9 and its related compounds orchestrate various physiological processes in nematodes nsf.gov. Future research will likely focus on building predictive models of ascaroside signaling networks, allowing for a deeper understanding of how environmental cues are translated into specific developmental and behavioral outputs.

Elucidation of Unknown Ascaroside Receptors and Signal Integration Mechanisms

While several ascarosides and their general signaling pathways are known, the precise identification of receptors for specific ascarosides, including ascaroside C9, and the intricate mechanisms of signal integration remain active areas of research mdpi.comnsf.gov. Ascarosides are known to signal through various G-protein-coupled receptors (GPCRs), such as SRBC-64/66, SRG-36/37, and DAF-37/38, which act upstream of conserved signaling pathways like the insulin (B600854)/IGF-1 and TGF-β pathways mdpi.comnsf.govnih.gov. However, the specificity of these receptors and how different ascarosides, or mixtures thereof, are differentially perceived and integrated by the nematode nervous system is not fully elucidated nsf.govnih.gov. Future research aims to identify novel receptors and to map the precise signal transduction cascades, including how signals from different ascarosides are integrated to produce specific behavioral or developmental outcomes nsf.gov. Understanding these mechanisms is crucial for deciphering the full functional repertoire of ascaroside C9.

Cross-Species Comparative Metabolomics and Signaling

The discovery of ascarosides has been significantly advanced by comparative metabolomics, a technique that analyzes and compares the chemical profiles of different species nih.govmpg.deresearchgate.net. This approach has revealed that ascaroside biosynthesis and signaling are conserved across many nematode species, but with significant species-specific variations in their composition and function nih.govmpg.deresearchgate.netresearchgate.net. For instance, while C. elegans utilizes ascarosides for dauer formation, mating attraction, and aggregation, other species may employ similar molecules for different purposes or exhibit distinct responses to the same compounds nih.govresearchgate.netresearchgate.net. Future research will continue to leverage comparative metabolomics to identify novel ascarosides, understand their evolutionary trajectories, and explore how subtle structural differences in molecules like ascaroside C9 lead to diverse signaling outcomes across the nematode phylum nih.govmpg.deresearchgate.net. This comparative approach is essential for understanding the ecological roles and evolutionary adaptations of ascaroside signaling.

Development of Novel Research Tools and Probes Based on Ascaroside C9

The unique chemical structure and potent biological activity of ascarosides, including ascaroside C9, make them ideal candidates for the development of novel research tools and probes cornell.edu. Researchers are exploring ways to synthesize modified ascarosides or to attach fluorescent tags or other reporter molecules to them. These probes could be invaluable for visualizing ascaroside distribution in tissues, tracking their uptake by cells, and identifying their specific receptors and binding sites cornell.edu. Furthermore, chemically synthesized ascaroside analogs could be used to dissect specific signaling pathways or to modulate nematode behavior for research purposes. The development of such tools will significantly enhance the ability to study ascaroside biology at a molecular level.

Unexplored Biological Functions and Regulatory Networks of Ascaroside C9

Despite extensive research, many biological functions and regulatory networks involving ascaroside C9 remain unexplored ontosight.aimdpi.comnih.gov. While its roles in dauer formation, male attraction, and aggregation are established, there is growing evidence suggesting broader implications in stress response, lifespan regulation, and even inter-species communication ontosight.aimdpi.comnih.gov. Future research will focus on identifying novel functions of ascaroside C9 by employing high-throughput screening methods and by investigating its interactions within complex regulatory networks. Understanding how ascaroside C9 biosynthesis and signaling are regulated by environmental factors, developmental stages, and genetic pathways is also a key area for future investigation mdpi.comnih.govnih.govelifesciences.org. This includes exploring its potential involvement in neuroprotection and its influence on other biological processes beyond its well-known pheromonal activities.

Q & A

Basic Experimental Design: What are standard methodologies for investigating ascaroside C9 biosynthesis in Caenorhabditis elegans?

Answer:
Ascaroside C9 biosynthesis studies typically involve genetic knockout models (e.g., daf-22 mutants) coupled with liquid chromatography-mass spectrometry (LC-MS) to track metabolite profiles . Key steps include:

  • Culture Conditions : Synchronized nematode populations grown under controlled environments (e.g., 20°C, nematode growth medium).
  • Metabolite Extraction : Use of organic solvents (e.g., methanol/water) followed by centrifugal filtration to isolate small molecules.
  • Quantitative Analysis : Normalize peak intensities to internal standards (e.g., deuterated ascarosides) and validate via tandem MS.
  • Hypothesis Testing : Compare wild-type and mutant strains to identify enzymatic pathways (e.g., peroxisomal β-oxidation) .

Basic Methodology: How to ensure reproducibility in ascaroside C9 bioactivity assays?

Answer:
Reproducibility requires rigorous standardization of:

  • Biological Replicates : Use ≥3 independent nematode cultures to account for batch variability.
  • Dose-Response Curves : Test multiple concentrations (e.g., 1 nM–10 µM) to confirm EC50 values.
  • Control Groups : Include vehicle controls (e.g., 0.1% DMSO) and reference compounds (e.g., ascr#3).
  • Data Reporting : Adhere to MIAME (Minimum Information About a Metabolomics Experiment) guidelines for metadata .

Advanced Data Analysis: How to resolve contradictions in reported bioactivity data for ascaroside C9 across studies?

Answer:
Contradictions often arise from:

  • Context-Dependent Effects : Bioactivity may vary with nematode developmental stage (e.g., dauer vs. L4 larvae) or microbial symbionts .
  • Methodological Divergence : Compare extraction protocols (e.g., solvent polarity), detection limits (LC-MS vs. NMR), and statistical models (parametric vs. non-parametric tests) .
  • Cross-Study Validation : Perform meta-analyses using public datasets (e.g., MetaboLights) to identify confounding variables .

Advanced Experimental Design: What strategies optimize interdisciplinary studies linking ascaroside C9 signaling to host-microbe interactions?

Answer:

  • Collaborative Frameworks : Combine microbial genomics (16S rRNA sequencing) with nematode metabolomics to map metabolite-microbiome correlations .
  • In Silico Modeling : Use tools like KEGG PATHWAY to predict microbial enzymes modifying ascaroside C9 .
  • Hypothesis-Driven Co-Cultures : Co-culture C. elegans with defined microbial consortia to isolate specific interactions .

Basic Research Question Formulation: How to apply the FINER criteria to design studies on ascaroside C9’s ecological roles?

Answer:
The FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) guides question refinement:

  • Feasible : Ensure access to mutant strains and analytical infrastructure.
  • Interesting : Focus on evolutionary implications (e.g., ascarosides as conserved signaling molecules).
  • Novel : Investigate underexplored niches (e.g., soil microbiota modulating ascaroside production).
  • Ethical : Follow institutional guidelines for invertebrate research.
  • Relevant : Link findings to broader themes (e.g., chemical ecology or parasitology) .

Advanced Manuscript Preparation: How to structure a discussion section addressing conflicting ascaroside C9 data?

Answer:

  • Contextualize Findings : Begin by restating key results (e.g., "Ascaroside C9 induced dauer formation in daf-7 mutants but not in daf-12").
  • Compare Prior Work : Contrast results with seminal studies (e.g., "But unlike Ludewig et al. (2015), our data suggest strain-specific responses").
  • Propose Mechanisms : Hypothesize technical (e.g., LC-MS sensitivity) or biological factors (e.g., epigenetic variation).
  • Future Directions : Suggest targeted experiments (e.g., single-worm metabolomics) .

Basic Data Presentation: What are best practices for visualizing ascaroside C9 quantification results?

Answer:

  • Figure Design : Use box plots for concentration distributions and heatmaps for multi-omics integration.
  • Table Essentials : Include columns for retention time, m/z values, and statistical significance (p-values).
  • Avoid Redundancy : Do not duplicate figures in tables; use supplementary materials for raw data .

Advanced Hypothesis Testing: How to validate if ascaroside C9 directly modulates neuronal receptors vs. indirect signaling?

Answer:

  • Genetic Ablation : Silence candidate receptors (e.g., GPCRs) via RNAi and assess dauer formation.
  • In Vitro Binding Assays : Use surface plasmon resonance (SPR) to measure affinity between purified ascaroside C9 and recombinant receptors.
  • Temporal Resolution : Track real-time calcium flux in neurons using GCaMP reporters .

Basic Literature Review: How to identify knowledge gaps in ascaroside C9 research using systematic reviews?

Answer:

  • Database Searches : Use PubMed/MEDLINE with MeSH terms ("ascaroside C9" AND "biosynthesis" NOT "industrial").
  • PRISMA Framework : Document screening, inclusion/exclusion criteria, and bias assessment.
  • Thematic Synthesis : Cluster findings into mechanistic, ecological, and evolutionary categories .

Advanced Peer Review Response: How to address reviewer critiques about incomplete ascaroside C9 characterization?

Answer:

  • Data Supplementation : Provide additional LC-MS/MS fragmentation spectra or NMR assignments.
  • Method Clarification : Detail normalization protocols or statistical corrections (e.g., Benjamini-Hochberg).
  • Limitations Section : Acknowledge constraints (e.g., untargeted metabolomics missing low-abundance isomers) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.